molecular formula C26H31NO B1200359 16,17-(3',2'-Quinolino)androst-5-en-3beta-ol CAS No. 6218-10-6

16,17-(3',2'-Quinolino)androst-5-en-3beta-ol

Cat. No. B1200359
CAS RN: 6218-10-6
M. Wt: 373.5 g/mol
InChI Key: FBJRIAWDMVBAAE-RACKXPAOSA-N
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Description

Androsta-5,16-dieno[17,16-b]quinolin-3beta-ol is a steroid.

Scientific Research Applications

Enzyme Inhibition and Mechanism of Action

16,17-(3',2'-Quinolino)androst-5-en-3beta-ol is closely related to compounds that have been studied for their potent inhibition of human cytochrome P45017alpha, a crucial enzyme in steroidogenesis. This inhibition is significant for understanding the mechanism of action of these compounds and their potential therapeutic applications. For instance, abiraterone, a similar compound, has been shown to inhibit cytochrome P45017alpha with an IC50 of 4 nM for hydroxylase activity. The presence of a 16,17-double bond is necessary for irreversible binding of these pyridyl steroids to the enzyme, indicating a critical structural feature for their activity (Jarman, Barrie, & Llera, 1998).

Biosynthesis and Metabolic Pathways

Research has also focused on the biosynthesis of similar androstene compounds, highlighting the metabolic pathways and enzymatic reactions involved in their formation. For example, studies on boar testis tissue have shown the metabolism of pregnenolone to androst-16-enes, indicating the enzymatic processes in steroid biosynthesis (Katkov & Gower, 1970). These studies contribute to a deeper understanding of the natural synthesis of steroids and potential avenues for synthetic production.

Synthesis and Chemical Properties

The synthesis and chemical properties of related steroids have been explored, providing insights into the structural features and chemical modifications that influence their biological activity. For instance, the synthesis of multiply hydroxylated 16,17-ene-sterols possessing the androst-16-ene-3β,5α-diol motif from dehydroepiandrosterone demonstrates the chemical versatility of these compounds (Marson et al., 2003).

Receptor Binding and Pharmacological Effects

Research into the binding and pharmacological effects of similar steroids has revealed their interaction with specific receptors, which is crucial for understanding their potential therapeutic uses. For example, studies on sow nasal mucosa demonstrated the presence of receptors for "boar taint" pheromones, indicating the high specificity and potential applications of these compounds in biological systems (Gennings, Gower, & Bannister, 1977).

properties

CAS RN

6218-10-6

Product Name

16,17-(3',2'-Quinolino)androst-5-en-3beta-ol

Molecular Formula

C26H31NO

Molecular Weight

373.5 g/mol

IUPAC Name

(1S,2R,7S,10R,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaen-7-ol

InChI

InChI=1S/C26H31NO/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17-13-16-5-3-4-6-23(16)27-24(17)26/h3-7,13,19-22,28H,8-12,14-15H2,1-2H3/t19-,20+,21-,22-,25-,26-/m0/s1

InChI Key

FBJRIAWDMVBAAE-RACKXPAOSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC5=CC6=CC=CC=C6N=C54)C)O

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC5=CC6=CC=CC=C6N=C54)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC5=CC6=CC=CC=C6N=C54)C)O

Other CAS RN

6218-10-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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